molecular formula C11H12N2O2 B3280542 2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester CAS No. 717-37-3

2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester

Cat. No.: B3280542
CAS No.: 717-37-3
M. Wt: 204.22 g/mol
InChI Key: HVEHULVPFMWQAB-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzimidazole core with a methyl group at the 2-position and an ethyl ester group at the 5-carboxylic acid position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives. One common method includes the reaction of 2-methylbenzene-1,2-diamine with ethyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups such as hydroxyl, amino, or thiol groups, depending on the reagents and conditions used.

Scientific Research Applications

2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.

    Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-benzimidazole-5-carboxylic acid
  • 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid ethyl ester
  • 2-Ethyl-1H-benzimidazole-5-carboxylic acid

Uniqueness

2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-methyl-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-9-10(6-8)13-7(2)12-9/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEHULVPFMWQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reduced iron (6.64 g), ethanol (48 ml) and acetic acid (24 ml) are added to 3-acetylamino-4-nitro-ethylbenzoate (3.00 g), and the solution is refluxed by heating for 12 hours. Solid materials are removed using filter aid, and the filtrate is concentrated under reduced pressure. Ethanol (100 ml) and 35% hydrochloric acid (5.2 g) are added to the residue and the solution is refluxed by heating for five hours. The reaction solution is neutralized with sodium bicarbonate (6.3 g). The filtrate obtained through filtration is concentrated under reduced pressure. Ethyl acetate (70 ml) and water (70 ml) are added to the obtained residue, and the solution is separated. The organic layer is washed with water three times and extraction is performed on the aqueous layer using ethyl acetate three times. By concentrating the obtained organic layer under reduced pressure, 5-ethoxycarbonyl-2-methylbenzimidazole (1.53 g ) powder is obtained. 1H-NMR (CDCl3, δ): 1.41 (3H, t, J=6.9 Hz), 2.67 (3H, s), 4.40 (2H, q, J=7.1 Hz), 7.55 (1H, d, J=8.4 Hz), 7.96 (1H, dd, J=8.4 and 1.5 Hz), 8.27 (1H, d, J=1.4 Hz).
[Compound]
Name
Reduced iron
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
3-acetylamino-4-nitro-ethylbenzoate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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